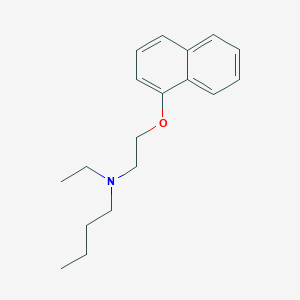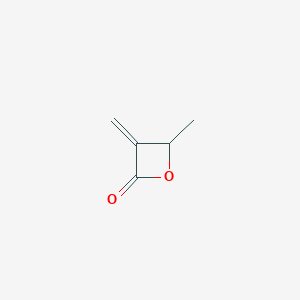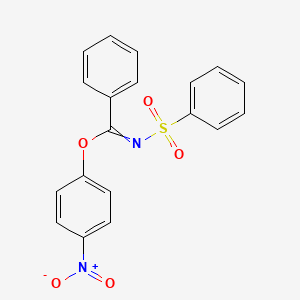![molecular formula C28H26O4S B14310172 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) CAS No. 111804-12-7](/img/structure/B14310172.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is a complex organic compound with a molecular formula of C40H34O4S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules, leading to various chemical and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline
- 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is unique due to its specific combination of sulfone and phenylene groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in materials science and industrial chemistry.
Propriétés
Numéro CAS |
111804-12-7 |
|---|---|
Formule moléculaire |
C28H26O4S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[4-[4-(2,6-dimethylphenoxy)phenyl]sulfonylphenoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C28H26O4S/c1-19-7-5-8-20(2)27(19)31-23-11-15-25(16-12-23)33(29,30)26-17-13-24(14-18-26)32-28-21(3)9-6-10-22(28)4/h5-18H,1-4H3 |
Clé InChI |
KCOYJNNZUIVBIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)




![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)

![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)




